molecular formula C31H41IN2S2 B1147979 3,3'-Diheptylthiacarbocyanine iodide CAS No. 53213-88-0

3,3'-Diheptylthiacarbocyanine iodide

Cat. No.: B1147979
CAS No.: 53213-88-0
M. Wt: 632.71
InChI Key:
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Description

3,3’-Diheptylthiacarbocyanine iodide is a cyanine dye . It is used for fluorescence and is particularly useful for measuring membrane potential . The dye has an excitation wavelength (λex) of 562 nm and an emission wavelength (λem) of 575 nm .


Molecular Structure Analysis

The empirical formula of 3,3’-Diheptylthiacarbocyanine iodide is C31H41IN2S2 . It has a molecular weight of 632.71 . The SMILES string representation of its structure is CCCCCCCN(C1=C(S/2)C=CC=C1)C2=C\C=C\C(S3)= N+C4=C3C=CC=C4.[I-] .


Physical and Chemical Properties Analysis

The dye is used for fluorescence with an excitation wavelength (λex) of 562 nm and an emission wavelength (λem) of 575 nm . It has a molecular weight of 632.71 .

Mechanism of Action

3,3’-Diheptylthiacarbocyanine iodide is used to measure membrane potential . It likely works by inserting into the cell membrane and changing its fluorescence properties based on the membrane potential .

Safety and Hazards

The safety data sheet for a similar compound, 3,3’-Diethylthiadicarbocyanine iodide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

Properties

IUPAC Name

(2Z)-3-heptyl-2-[(E)-3-(3-heptyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N2S2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIIDBGAPSEKOV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41IN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746748
Record name 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53213-88-0
Record name 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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